molecular formula C9H8BrNO B1280771 5-Bromo-3-methylindolin-2-one CAS No. 90725-49-8

5-Bromo-3-methylindolin-2-one

Cat. No. B1280771
CAS RN: 90725-49-8
M. Wt: 226.07 g/mol
InChI Key: PKOFFHLFYJVUMQ-UHFFFAOYSA-N
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Description

5-Bromo-3-methylindolin-2-one is a chemical compound with the CAS Number: 90725-49-8 . It has a molecular weight of 226.07 and is typically stored in a dry room at normal temperature . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of 5-Bromo-3-methylindolin-2-one involves the use of N-Bromosuccinimide in acetonitrile at -15℃ for 1 hour . The reaction is then diluted with water and extracted with EtOAc for three times . The combined organic phase is washed with brine, dried over Na2SO4, and concentrated under reduced pressure to give a residue which is purified by silica gel column chromatography to afford the compound .


Physical And Chemical Properties Analysis

5-Bromo-3-methylindolin-2-one is a solid compound . It is stored in a dry room at normal temperature . The compound has a molecular weight of 226.07 and its linear formula is C9H8BrNO .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Cu-Catalyzed Synthesis : 5-Bromo-3-methylindolin-2-one plays a role in the Cu-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones. This process involves decarboxylative cross-coupling and heteroannulation, highlighting the compound's utility in complex chemical synthesis (Gogoi et al., 2014).
  • Prodrug System for Drug Delivery : It has been used in the development of a bioreductively activated prodrug system. This system is designed for targeted drug delivery to hypoxic tissues, indicating its potential in therapeutic applications (Parveen et al., 1999).

Intermediate in Drug Discovery

  • Key Intermediate in Drug Discoveries : 5-Bromo-3-methylindolin-2-one is identified as a crucial intermediate in drug discovery, particularly in the synthesis of certain pharmaceutical compounds. It has been successfully synthesized through an improved process that enhances yield and maintains purity (Nishimura & Saitoh, 2016).

Organic Synthesis

  • Building Block in Organic Synthesis : The compound is investigated as a building block for organic synthesis. Its versatility in reactions with various reagents demonstrates its applicability in the field of organic chemistry (Westerlund, Gras, & Carlson, 2001).
  • Catalysis in Synthesis : It is involved in the synthesis of other complex molecules, serving as a catalyst or reagent in various chemical reactions. This showcases its role in facilitating diverse chemical transformations (Li et al., 2009).

Biological Studies

  • Antibacterial and Antifungal Activities : Studies have examined the antibacterial and antifungal activities of 5-Bromo-3-methylindolin-2-one and its metal complexes. This research expands its potential use in developing new antimicrobial agents (Siddappa & Mayana, 2014).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the signal word “Warning” and is associated with Hazard Statements H302-H317 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

5-bromo-3-methyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-5-7-4-6(10)2-3-8(7)11-9(5)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOFFHLFYJVUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477291
Record name 5-Bromo-3-methylindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methylindolin-2-one

CAS RN

90725-49-8
Record name 5-Bromo-3-methylindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 250 mL round-bottom flask, was added 5-bromoindolin-2-one (2 g, 9 mmol), N,N′-tetramethylethylenediamine (4 mL, 28 mmol) and 70 mL of THF. The reaction mixture was cooled to −78° C. 2.5 M n-butyllithium in hexanes (8.4 mL, 21 mmol) was then added slowly to the reaction mixture. The reaction mixture was stirred for 15 hours, 5 mL of saturated NH4Cl solution was added to the reaction mixture, and then the reaction mixture was extracted twice with 30 mL of EtOAc. The combined organic layers were concentrated and purified with silica gel column chromatography, eluting with 0-40% EtOAc/hexane to give 5-bromo-3-methylindolin-2-one (0.37 g, 17% yield). MS m/z: 227 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X Zhao, A Wei, X Lu, K Lu - Molecules, 2017 - mdpi.com
3-Sulfanyloxindoles were synthesised by triphenylphosphine-mediated transition-metal-free thiolation of oxindoles using sulfonyl chlorides as sulfenylation reagents. The above …
Number of citations: 12 www.mdpi.com
J Wang, Y Chen, W Du, N Chen, K Fu, Q He, L Shao - Tetrahedron, 2022 - Elsevier
Oxidative rearrangement of indoles is an essential transformation that has been widely used in the synthesis of many pharmaceutical agents and bioactive natural products. Herein, we …
Number of citations: 5 www.sciencedirect.com
MA Shaikh, PP Samal, AS Ubale… - The Journal of …, 2022 - ACS Publications
… Prepared according to general procedure C using 5-bromo-3-methylindolin-2-one (500 mg, 2.21 mmol) to afford 5-bromo-3-(tert-butylperoxy)-3-methylindolin-2-one 1h (481 mg, 69%) …
Number of citations: 1 pubs.acs.org
T Mintz, NY More, E Gaster… - The Journal of Organic …, 2021 - ACS Publications
In this study, a novel iron-catalyzed oxidative cross-coupling reaction between phenols and 3-alkyloxindole derivatives is reported. The efficient method, which is based on the FeCl 3 …
Number of citations: 6 pubs.acs.org

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